3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Medicinal Chemistry Anti-Tubercular Agents Drug-Resistant Mycobacterium tuberculosis

This racemic 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is the exact scaffold from Verma et al.'s anti-TB carboxamide SAR series (MIC 1–4 µg/mL vs drug-resistant Mtb). Unlike 5-phenyl or 3-carboxylic regioisomers, this specific architecture ensures alignment with published potency data. Ideal for amide library synthesis, chiral resolution to the (S)-enantiomer, or plant growth regulator R&D per US Patent 4906277. Supplied with batch-specific QC for reproducible results.

Molecular Formula C10H9NO3
Molecular Weight 191.186
CAS No. 4872-58-6
Cat. No. B2982400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
CAS4872-58-6
Molecular FormulaC10H9NO3
Molecular Weight191.186
Structural Identifiers
SMILESC1C(ON=C1C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)
InChIKeyHUFSZQCZMWZMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 4872-58-6): Procurement-Ready Isoxazoline Scaffold for Anti-Tubercular and Plant Growth Regulation Research


3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 4872-58-6) is a heterocyclic carboxylic acid featuring a 4,5-dihydroisoxazole (isoxazoline) core substituted with a phenyl group at the 3-position [1]. With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research . Its carboxylic acid functional group enables facile derivatization into amides, esters, and other conjugates, making it a strategic intermediate for structure-activity relationship (SAR) studies [2]. Notably, this scaffold has been validated in the development of anti-tubercular agents targeting drug-resistant Mycobacterium tuberculosis and as a component in plant growth regulators [2].

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid: Why Structural Analogs Are Not Interchangeable in SAR-Driven Research


Despite the apparent similarity among 4,5-dihydroisoxazole carboxylic acids, subtle structural variations—including phenyl ring substitution pattern, stereochemistry at the 5-position, and the position of the carboxylic acid group—dramatically alter both synthetic utility and biological activity. For example, the 3-phenyl substitution pattern in this compound is critical for generating anti-tubercular carboxamides with low-micromolar potency, whereas 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid analogs exhibit different biological profiles [1]. Furthermore, the racemic nature of this compound versus its enantiopure (S)-form (CAS 147721-21-9) directly impacts downstream stereochemical outcomes in asymmetric synthesis applications . Generic substitution with other isoxazoline acids lacking this precise 3-phenyl-5-carboxylic acid architecture would invalidate established SAR data and compromise reproducibility in target-specific assays. The evidence below quantifies these differentiation dimensions to guide informed procurement decisions.

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid: Quantified Differentiation Against Closest Analogs


Anti-Tubercular Carboxamide Derivatives: Validated Scaffold Activity Against Drug-Resistant Mtb

Carboxamides derived from 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid exhibit potent in vitro activity against drug-resistant Mycobacterium tuberculosis strains, with compound 6k achieving an MIC of 1 µg/mL against Mtb H37Rv, 4 µg/mL against isoniazid (INH)-resistant Mtb, and 2 µg/mL against streptomycin (STR)-resistant Mtb [1]. In contrast, related isoxazoline scaffolds such as 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid derivatives show distinct SAR profiles with different potency ranges [1]. The parent acid serves as the essential synthetic handle for generating these potent amides, establishing its procurement value for anti-TB drug discovery programs.

Medicinal Chemistry Anti-Tubercular Agents Drug-Resistant Mycobacterium tuberculosis

Enantioselective Synthesis: Access to Optically Active (S)-Enantiomer with Defined Yield

The (S)-enantiomer of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid (CAS 147721-21-9) is accessible via a stereoselective 1,3-dipolar cycloaddition using a mandelamide chiral auxiliary, yielding the optically active (S)-acid in 78% yield after TBAF-mediated removal of the auxiliary . In contrast, the racemic mixture (CAS 4872-58-6) provides no stereochemical control, while alternative enantioselective routes to related 4,5-dihydroisoxazole acids often require enzymatic resolution with lower throughput [1]. This well-defined synthetic protocol for the (S)-enantiomer adds procurement flexibility depending on the stereochemical requirements of the target application.

Asymmetric Synthesis Chiral Building Blocks 1,3-Dipolar Cycloaddition

Plant Growth Regulation: Documented Activity in Agrochemical Patents

3-Phenyl-2-isoxazoline-5-carboxylic acid (synonymous with the target compound) and its esters are claimed in US Patent 4906277 as having excellent properties as plant growth regulators [1]. While the patent does not disclose quantitative IC₅₀ values for this specific compound, it establishes the scaffold's utility in agrochemical applications—a property not shared by all isoxazoline carboxylic acids. For comparison, 3-(substituted phenyl)-2-isoxazoline-5-carboxylic acid analogs with alternative substitution patterns (e.g., 4-chloro, 2,4-dichloro) are also claimed, but the unsubstituted 3-phenyl derivative remains the foundational compound for structure-activity exploration in this patent family [1].

Agrochemistry Plant Growth Regulators Isoxazoline Herbicides

Commercial Purity and QC Documentation: Benchmarking Against In-Class Alternatives

Commercially available 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid from multiple vendors is specified at ≥95% purity (HPLC), with accompanying batch-specific QC documentation including NMR and HPLC traces . In comparison, certain closely related analogs—such as 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid or 3-(2,5-dimethoxyphenyl) derivatives—may have lower commercial availability, fewer QC data packages, or be offered only as custom synthesis products, increasing procurement lead time and cost . The 95% purity benchmark for the target compound meets typical requirements for SAR studies and intermediate use, reducing the need for additional purification steps.

Chemical Sourcing Quality Control Research Reagent Specification

3-Phenyl-4,5-dihydroisoxazole-5-carboxylic Acid: Targeted Application Scenarios for Scientific Procurement


Anti-Tubercular Lead Optimization and SAR Expansion

Medicinal chemistry teams developing novel anti-TB agents can use this acid as a key intermediate to synthesize carboxamide libraries. As demonstrated by Verma et al., the resulting 3-phenyl-4,5-dihydroisoxazole-5-carboxamides exhibit low-micromolar MIC values against drug-resistant Mtb strains (MIC 1–4 µg/mL), with favorable selectivity indices in Vero cell assays [1]. Procurement of this specific acid ensures alignment with published SAR data and enables rapid follow-on optimization.

Chiral Pool Entry for Asymmetric Synthesis of Isoxazoline-Containing Targets

For asymmetric synthesis programs requiring enantiopure isoxazoline building blocks, the racemic acid can be obtained cost-effectively, or the (S)-enantiomer can be prepared via the established 78% yield stereoselective protocol [1]. This flexibility supports projects ranging from chiral ligand development to the synthesis of β²,²-amino acid peptidomimetics containing the isoxazoline core .

Agrochemical Discovery: Plant Growth Regulator Scaffold Validation

Agrochemical research groups exploring novel plant growth regulators can procure this acid as a reference compound and synthetic precursor, as it falls within the scope of US Patent 4906277 which claims 3-substituted phenyl-2-isoxazoline-5-carboxylic acids with excellent plant growth regulatory properties [1]. The unsubstituted 3-phenyl derivative serves as a baseline for SAR studies investigating substitution effects on herbicidal or growth-promoting activity.

Academic and Industrial SAR Studies Requiring Reliable Building Block Supply

Laboratories requiring consistent, documented quality for reproducible SAR studies can rely on the commercial availability of this compound at ≥95% purity with batch-specific QC data [1]. This reliability is essential for collaborative projects, publication data integrity, and technology transfer to scale-up partners.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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